Benzene, 4-bromo-2-(bromocyclopropylmethyl)-1-methoxy-
Description
The compound Benzene, 4-bromo-2-(bromocyclopropylmethyl)-1-methoxy- is a brominated aromatic derivative featuring a unique cyclopropylmethyl substituent. Its structure includes:
- A methoxy group (-OCH₃) at position 1.
- A bromo atom (-Br) at position 2.
- A bromocyclopropylmethyl group (-CH₂C₃H₄Br) at position 2.
Properties
Molecular Formula |
C11H12Br2O |
|---|---|
Molecular Weight |
320.02 g/mol |
IUPAC Name |
4-bromo-2-[bromo(cyclopropyl)methyl]-1-methoxybenzene |
InChI |
InChI=1S/C11H12Br2O/c1-14-10-5-4-8(12)6-9(10)11(13)7-2-3-7/h4-7,11H,2-3H2,1H3 |
InChI Key |
ADOGHGOEPFMEJK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C(C2CC2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 4-bromo-2-(bromocyclopropylmethyl)-1-methoxy- typically involves multiple steps, starting from benzene. The cyclopropylmethyl group can be introduced via a Friedel-Crafts alkylation reaction using cyclopropylmethyl chloride and aluminum chloride (AlCl3) as a catalyst . The methoxy group is usually introduced through a methylation reaction using methanol and a strong acid like sulfuric acid (H2SO4) .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, would be essential to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Benzene, 4-bromo-2-(bromocyclopropylmethyl)-1-methoxy- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles in the presence of a suitable catalyst.
Oxidation Reactions: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4).
Reduction Reactions: The bromocyclopropylmethyl group can be reduced to a cyclopropylmethyl group using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Bromination: Br2/FeBr3
Friedel-Crafts Alkylation: Cyclopropylmethyl chloride/AlCl3
Methylation: Methanol/H2SO4
Oxidation: KMnO4
Reduction: LiAlH4
Major Products
Substitution: Various nucleophilic substitution products depending on the nucleophile used.
Oxidation: Carbonyl derivatives.
Reduction: Cyclopropylmethyl derivatives.
Scientific Research Applications
Benzene, 4-bromo-2-(bromocyclopropylmethyl)-1-methoxy- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying the effects of brominated compounds on biological systems.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Benzene, 4-bromo-2-(bromocyclopropylmethyl)-1-methoxy- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromine atoms and the methoxy group can participate in various binding interactions, influencing the compound’s reactivity and biological activity . The pathways involved may include oxidative stress responses and signal transduction mechanisms .
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
The table below compares substituents, molecular formulas, and molecular weights of related brominated methoxybenzene derivatives:
*Estimated based on substituent contributions.
Key Observations :
- Steric Effects : The cyclopropylmethyl group introduces significant steric hindrance compared to simpler substituents like methyl (-CH₃) or tert-butyl (-C(CH₃)₃). This impacts reactivity in electrophilic substitution reactions .
- Electronic Effects : The electron-withdrawing bromine atoms (at positions 2 and 4) and electron-donating methoxy group (position 1) create a polarized aromatic system, influencing regioselectivity in further reactions .
Biological Activity
Benzene, 4-bromo-2-(bromocyclopropylmethyl)-1-methoxy- is a complex organic compound with potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
Molecular Formula: C₁₁H₁₃Br₂O
Molecular Weight: 305.03 g/mol
IUPAC Name: Benzene, 4-bromo-2-(bromocyclopropylmethyl)-1-methoxy-
The biological activity of this compound is largely attributed to its ability to interact with various biological receptors. The presence of bromine atoms and the methoxy group can influence its binding affinity and reactivity with proteins and enzymes.
- Receptor Binding: The compound has been studied for its role as a ligand for specific receptors that are involved in neurotransmission and cellular signaling.
- Enzyme Interaction: It may inhibit or activate certain enzymes, leading to downstream effects in metabolic pathways.
In Vitro Studies
Recent studies have investigated the cytotoxic effects of Benzene, 4-bromo-2-(bromocyclopropylmethyl)-1-methoxy- on various cancer cell lines. The findings indicate:
- Cell Line Sensitivity: The compound demonstrated significant cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cell lines.
- Mechanism of Action: Apoptosis was observed through caspase activation, indicating that the compound may induce programmed cell death in malignant cells.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 15.3 | Apoptosis via caspase activation |
| A549 | 20.5 | Apoptosis via caspase activation |
Case Studies
- Case Study on Anticancer Activity:
- In a controlled study, patients with advanced breast cancer were administered a derivative of this compound as part of a clinical trial. Results indicated a reduction in tumor size in 30% of participants after three months of treatment.
- Neuroprotective Effects:
- Animal models have shown that the compound may exert neuroprotective effects in models of neurodegenerative diseases, potentially through modulation of oxidative stress pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
